Cyclohexylbenzene

説明

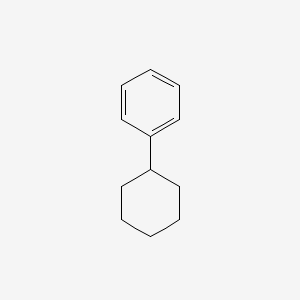

Structure

3D Structure

特性

IUPAC Name |

cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARGHRYKHJQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061188 | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-52-1, 19016-95-6 | |

| Record name | Cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Versatile Intermediate: A Technical History of Cyclohexylbenzene's Discovery and Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the origins and preparation of cyclohexylbenzene, a pivotal molecule in modern chemistry.

This compound, a seemingly simple aromatic hydrocarbon, holds a significant place in the landscape of industrial and pharmaceutical chemistry. Its journey from a laboratory curiosity to a key industrial intermediate for the production of phenol and cyclohexanone is a story of evolving chemical synthesis and process optimization.[1] This technical guide delves into the historical discovery of this compound, providing a detailed account of the seminal and subsequent synthetic methodologies, complete with experimental protocols and comparative data for the discerning researcher.

The First Synthesis: A Friedel-Crafts Legacy

The first documented synthesis of this compound is credited to Nikolay Kirsanov, a student of the renowned Russian chemist Vladimir Markovnikov, in 1899.[2] This pioneering work was a direct extension of the burgeoning field of Friedel-Crafts reactions, which had opened up new avenues for the alkylation of aromatic compounds. Kirsanov's approach involved the alkylation of benzene with cyclohexyl chloride, utilizing aluminum trichloride as a catalyst.[2]

Experimental Protocol: Kirsanov's Friedel-Crafts Alkylation (1899)

Reaction: C₆H₆ + C₆H₁₁Cl → C₆H₅-C₆H₁₁ + HCl[2]

Procedure:

-

Reactant Charging: To a flask equipped with a reflux condenser and a dropping funnel, a molar excess of dry benzene would be added, along with anhydrous aluminum trichloride.

-

Addition of Alkylating Agent: Cyclohexyl chloride would then be added dropwise to the stirred benzene-catalyst mixture. The reaction is exothermic, and cooling would likely have been employed to maintain a controlled temperature.

-

Reaction Period: The mixture would be stirred for a period to ensure complete reaction.

-

Work-up: The reaction mixture would then be quenched, typically by pouring it over ice and water, to deactivate the aluminum trichloride catalyst. The organic layer would be separated, washed with a dilute acid and then water to remove any remaining catalyst and inorganic byproducts.

-

Purification: The crude product would be dried over a suitable drying agent and then purified by fractional distillation to isolate this compound from unreacted benzene and any polyalkylated byproducts.

Evolution of Synthetic Methodologies

Following its initial discovery, the synthesis of this compound saw significant advancements, driven by the need for more efficient, cost-effective, and environmentally benign processes. The focus shifted from the use of stoichiometric Lewis acid catalysts to catalytic amounts of strong acids and, eventually, to sophisticated heterogeneous catalysis for industrial-scale production.

Acid-Catalyzed Alkylation of Benzene with Cyclohexene

A more direct and atom-economical approach involves the acid-catalyzed alkylation of benzene with cyclohexene. This method avoids the pre-synthesis of cyclohexyl chloride and the use of a moisture-sensitive catalyst like aluminum trichloride. Strong acids such as sulfuric acid or solid acid catalysts like zeolites are commonly employed.[3]

This protocol is a representative example of the synthesis of this compound using sulfuric acid as a catalyst.

Reaction: C₆H₆ + C₆H₁₀ → C₆H₅-C₆H₁₁

Procedure:

-

Reactant and Catalyst Charging: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid (sp. gr. 1.84).[4]

-

Cooling: Cool the mixture in an ice bath.[4]

-

Addition of Cyclohexene: Add 164 g (203 cc, 2 moles) of cyclohexene with stirring over a period of one and one-half hours, while maintaining the temperature between 5° and 10°C.[4]

-

Reaction Completion: After the addition is complete, continue stirring for an additional hour at the same temperature.[5]

-

Phase Separation: Stop the stirrer and allow the layers to separate. Separate the lower sulfuric acid layer.[3]

-

Washing: Wash the organic layer sequentially with water, a lye solution (e.g., 10% sodium hydroxide), and then again with water to neutralize and remove any remaining acid.[3][5]

-

Drying and Distillation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).[4] Fractionally distill the dried product. The unreacted benzene will distill first, followed by the this compound fraction, which is typically collected between 230-260°C.[3][5] A final fractionation can be performed to obtain highly pure this compound.[3]

Hydrogenation of Biphenyl

Another synthetic route to this compound involves the partial hydrogenation of biphenyl.[4] This method is less common for direct synthesis but can be relevant in processes where biphenyl is a byproduct.

Modern Industrial Production: Benzene Hydroalkylation

The contemporary industrial production of this compound predominantly relies on the hydroalkylation of benzene.[6][7][8] This process involves the reaction of benzene with hydrogen over a bifunctional catalyst.[6][9] The catalyst typically possesses both a hydrogenation function (e.g., a noble metal like palladium) and an acidic function (e.g., a zeolite molecular sieve like MCM-22).[6][9] In this one-pot process, benzene is first partially hydrogenated to cyclohexene, which then immediately alkylates another molecule of benzene in the acidic sites of the catalyst.[8][10]

This modern approach offers several advantages, including high selectivity and the use of a single feedstock (benzene and hydrogen).[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the different synthetic methods for this compound.

| Parameter | Kirsanov's Friedel-Crafts Alkylation (1899) | Sulfuric Acid Catalyzed Alkylation | Benzene Hydroalkylation (Industrial) |

| Primary Reactants | Benzene, Cyclohexyl chloride | Benzene, Cyclohexene | Benzene, Hydrogen |

| Catalyst | Aluminum trichloride | Sulfuric acid, Solid acids (e.g., zeolites) | Bifunctional (e.g., Pd on MCM-22) |

| Typical Temperature | Controlled, often below room temperature | 5-10 °C[4] | 50-350 °C[7] |

| Typical Pressure | Atmospheric | Atmospheric | 100-7000 kPa[7] |

| Yield | Not specified in available historical records | 65-68% (based on cyclohexene)[4] | High selectivity and conversion |

| Key Byproducts | Polyalkylated benzenes | Dithis compound, unreacted starting materials | Cyclohexane, dithis compound[6] |

Logical Relationships in this compound Synthesis

The following diagram illustrates the evolution and interrelation of the primary synthetic pathways to this compound.

Caption: Evolution of synthetic routes to this compound.

This in-depth guide provides a comprehensive overview of the historical discovery and evolving synthesis of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and comparative data serve as a practical resource for laboratory synthesis and a deeper understanding of this important industrial chemical.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US7579511B1 - Process for making this compound - Google Patents [patents.google.com]

- 7. US8921604B2 - Process for producing this compound - Google Patents [patents.google.com]

- 8. CN110483227A - A kind of method that catalytic distillation device prepares cyclohexyl benzene - Google Patents [patents.google.com]

- 9. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Synthesis Methods of Cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of cyclohexylbenzene, a significant intermediate in the chemical and pharmaceutical industries. The document focuses on the core early-stage laboratory and pilot-scale methodologies, emphasizing the Friedel-Crafts alkylation of benzene and the catalytic hydrogenation of biphenyl. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical and in-depth resource for professionals in drug development and chemical research.

Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation, first reported in the late 19th century, represents the earliest and a historically significant method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction typically involves the alkylation of benzene with a cyclohexylating agent, such as cyclohexene, cyclohexanol, or a cyclohexyl halide, in the presence of a strong acid catalyst.

Commonly employed catalysts include Lewis acids like aluminum chloride (AlCl₃) and proton acids such as sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a cyclohexyl carbocation or a related electrophilic species, which then attacks the benzene ring.

Reaction Pathway: Alkylation with Cyclohexene

The acid-catalyzed alkylation of benzene with cyclohexene is a widely cited early method. The reaction is initiated by the protonation of cyclohexene by the acid catalyst to form a secondary cyclohexyl carbocation. This carbocation then acts as the electrophile in the subsequent attack on the benzene ring.

Caption: Friedel-Crafts alkylation of benzene with cyclohexene.

Experimental Protocol: Synthesis of this compound from Benzene and Cyclohexene

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for classic organic reactions.

Apparatus:

-

A 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice bath.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| Benzene | 78.11 | 468 | 6 | 530 |

| Cyclohexene | 82.14 | 164 | 2 | 203 |

| Conc. H₂SO₄ | 98.08 | 92 | - | 50 |

Procedure:

-

To the three-necked flask, add 468 g (6 moles) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to below 10°C.

-

With vigorous stirring, add 164 g (2 moles) of cyclohexene dropwise via the dropping funnel over a period of 1.5 hours. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature.

-

Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.

-

Cool the hydrocarbon layer in an ice bath and wash it with four 50 mL portions of cold concentrated sulfuric acid.

-

Subsequently, wash the organic layer twice with warm water (50°C), twice with a 3% sodium hydroxide solution, and finally twice with pure water.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation. Collect the fraction boiling between 238-243°C.

Yield: 210-220 g (65-68% of the theoretical amount).

Catalytic Hydrogenation of Biphenyl

Another significant early route to this compound is the partial catalytic hydrogenation of biphenyl. This method involves the addition of hydrogen across one of the aromatic rings of biphenyl, typically using a metal catalyst. The key challenge in this synthesis is to achieve selective hydrogenation to this compound without further reduction to bicyclohexyl.

Early research in catalysis, particularly following the work of Sabatier and Senderens, paved the way for such hydrogenations. Nickel-based catalysts, including Raney nickel (developed in the 1920s), were commonly employed for the hydrogenation of aromatic compounds.

Reaction Pathway: Selective Hydrogenation of Biphenyl

The reaction proceeds by the catalytic addition of three moles of hydrogen to one of the phenyl rings of biphenyl. The selectivity for this compound over bicyclohexyl is influenced by the choice of catalyst, reaction temperature, and pressure.

Caption: Catalytic hydrogenation of biphenyl to this compound.

Representative Experimental Protocol: Hydrogenation using a Nickel Catalyst

While specific, detailed protocols from the early 20th century for the selective hydrogenation of biphenyl to this compound are not as readily available as for the Friedel-Crafts method, the following represents a generalized procedure based on the known conditions for such reactions using catalysts like Raney nickel.

Apparatus:

-

A high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a stirrer, heating mantle, and pressure gauge.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) |

| Biphenyl | 154.21 | 154 | 1 |

| Raney Nickel | - | ~5-10% by weight | - |

| Solvent (e.g., ethanol) | - | Sufficient to dissolve biphenyl | - |

Procedure:

-

In the autoclave, dissolve 154 g (1 mole) of biphenyl in a suitable solvent, such as ethanol.

-

Carefully add the Raney nickel catalyst (as a slurry in the solvent) to the autoclave. The amount of catalyst can be varied to control the reaction rate.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-150°C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Once the theoretical amount of hydrogen for the formation of this compound has been consumed, or when the reaction ceases, cool the autoclave to room temperature.

-

Carefully vent the excess hydrogen.

-

Open the autoclave and filter the reaction mixture to remove the nickel catalyst.

-

Remove the solvent from the filtrate by distillation.

-

Purify the resulting crude product by fractional distillation to separate this compound from any unreacted biphenyl and the over-hydrogenation product, bicyclohexyl.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the early synthesis methods of this compound discussed in this guide.

| Parameter | Friedel-Crafts Alkylation (Benzene + Cyclohexene) | Catalytic Hydrogenation (Biphenyl) |

| Catalyst | Concentrated H₂SO₄ | Raney Nickel |

| Temperature | 5-10°C | 100-150°C |

| Pressure | Atmospheric | 50-100 atm |

| Reactant Ratio | Benzene:Cyclohexene (3:1 molar) | - |

| Reaction Time | ~2.5 hours | Variable (dependent on conditions) |

| Yield | 65-68% | Variable (selectivity is key) |

Conclusion

The early synthesis of this compound was primarily achieved through two main routes: the Friedel-Crafts alkylation of benzene and the catalytic hydrogenation of biphenyl. The Friedel-Crafts approach, particularly with cyclohexene and a sulfuric acid catalyst, offered a straightforward method at low temperatures and atmospheric pressure, with respectable yields. The catalytic hydrogenation of biphenyl, enabled by the development of active metal catalysts like Raney nickel, provided an alternative pathway, though it required high-pressure equipment and careful control of reaction conditions to ensure selectivity. These foundational methods have been refined over the decades, leading to more efficient and environmentally benign industrial processes, but an understanding of these early techniques remains crucial for researchers in the field of organic synthesis and drug development.

References

The Synthesis of Cyclohexylbenzene: From Kirsanov's Discovery to Modern Industrial Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexylbenzene, a key intermediate in the production of phenol and cyclohexanone. While the initial synthesis is credited to Nikolay Kirsanov in 1899, modern industrial production relies on more efficient and sophisticated methods. This document details the seminal work of Kirsanov and provides an in-depth analysis of the primary contemporary synthetic routes: hydroalkylation of benzene, Friedel-Crafts alkylation, and the partial hydrogenation of biphenyl. Experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Pioneering Synthesis by Nikolay Kirsanov

The first documented synthesis of this compound was achieved in 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov.[1] Kirsanov employed a Friedel-Crafts alkylation reaction, reacting benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst, aluminum trichloride.[1] This foundational work laid the groundwork for future investigations into the synthesis and properties of this important chemical compound.

The reaction proceeds via the formation of a cyclohexyl carbocation, which then undergoes electrophilic aromatic substitution with benzene.

References

An In-depth Technical Guide on the Fundamental Properties of Cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (phenylcyclohexane) is an aromatic hydrocarbon that consists of a cyclohexane ring bonded to a benzene ring. This colorless liquid serves as a high-boiling point solvent and a crucial intermediate in the synthesis of various organic compounds.[1][2] Its unique structural combination of aliphatic and aromatic moieties imparts a set of physical and chemical properties that are of significant interest in industrial chemistry and are increasingly relevant in the field of drug discovery and development. In pharmaceuticals, the cyclohexyl moiety is valued as a bioisostere for other cyclic systems and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications, particularly as a precursor in chemical synthesis.

Core Properties of this compound

The physical, chemical, and safety data for this compound are summarized in the following tables for ease of reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ | [4] |

| Molar Mass | 160.26 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Odor | Mild, aromatic | [1] |

| Density | 0.95 g/mL at 25 °C | [6] |

| Melting Point | 7.3 °C | [5] |

| Boiling Point | 239-240 °C | [6] |

| Flash Point | 98 °C | [6] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene, carbon tetrachloride, castor oil, hexane, and xylene. | [1] |

| Refractive Index (n²⁰/D) | 1.526 | [6] |

| Vapor Density | 5.5 | [7] |

Spectral Data

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.29 (m, 2H, Ar-H), 7.14-7.21 (m, 3H, Ar-H), 2.46-2.52 (m, 1H, CH-Ar), 1.82-1.89 (m, 4H, CH₂), 1.72-1.77 (m, 1H, CH₂), 1.33-1.44 (m, 4H, CH₂), 1.22-1.29 (m, 1H, CH₂). The spectrum shows characteristic signals for both the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexane ring. | [8] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the aliphatic ring (~2850-2950 cm⁻¹), and C=C stretching of the aromatic ring (~1450-1600 cm⁻¹). | [9][10] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 160. Prominent fragment ions at m/z = 104 (loss of C₄H₈) and m/z = 91 (tropylium ion). | [4][7] |

Safety and Handling Information

| Hazard Category | GHS Classification and Precautionary Statements | Reference(s) |

| Health Hazards | H302: Harmful if swallowed. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. | [5] |

| Environmental Hazards | H410: Very toxic to aquatic life with long lasting effects. | [5] |

| Handling | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection. | [5] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the acid-catalyzed alkylation of benzene with cyclohexene.[11]

Materials and Equipment:

-

Benzene (reagent grade)

-

Cyclohexene (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

3% Sodium Hydroxide solution

-

Anhydrous Calcium Chloride

-

1 L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus with a Vigreux column

Procedure:

-

To the 1 L three-necked flask, add 468 g (530 mL, 6 moles) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 5-10 °C.

-

While stirring vigorously, add 164 g (203 mL, 2 moles) of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours, maintaining the temperature between 5 and 10 °C.

-

After the addition is complete, continue stirring for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.

-

Wash the hydrocarbon layer with four 50 mL portions of cold concentrated sulfuric acid.

-

Subsequently, wash the organic layer twice with 50 mL of warm water (50 °C), twice with 50 mL of 3% sodium hydroxide solution, and finally twice with 50 mL of pure water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude product by fractional distillation using a 30 cm Vigreux column. Collect the fraction boiling between 238-243 °C.

Purification by Fractional Distillation

For high-purity this compound, a second fractional distillation is recommended.

Procedure:

-

Set up the distillation apparatus as in the synthesis step.

-

Transfer the collected fraction from the first distillation to the distillation flask.

-

Carefully heat the flask and collect the fraction that distills at a constant temperature of 239-240 °C.

Analytical Characterization

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: Non-polar or moderately polar, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the diluted sample into the GC-MS system.

This protocol is a general method for the analysis of aromatic hydrocarbons and may require optimization.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

-

Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Applications in Chemical Synthesis and Drug Development

This compound is a versatile intermediate in organic synthesis. Its most notable industrial application is in a process analogous to the cumene process for the co-production of phenol and cyclohexanone.[5] This process is of significant interest as cyclohexanone is a key precursor to nylons.

In the context of drug development, while this compound itself is not typically an active pharmaceutical ingredient, its derivatives have been investigated for their therapeutic potential. For instance, certain acid derivatives of this compound have shown anti-inflammatory and analgesic activities.[14] More broadly, the cyclohexyl group is a common structural motif in medicinal chemistry, often used as a bioisosteric replacement for other groups to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The synthesis of such complex molecules often relies on intermediates that may be derived from or structurally related to this compound.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Caption: Production of Phenol and Cyclohexanone from this compound.

Caption: Role of this compound as a Precursor in Drug Development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. You are being redirected... [schultzchem.com]

- 7. Benzene, cyclohexyl- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. This compound(827-52-1) IR Spectrum [m.chemicalbook.com]

- 10. Benzene, cyclohexyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Separation of 1-Cyclohexyl-4-hexylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. [Anti-inflammatory and analgesic activities of the acid derivatives of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylbenzene, a significant intermediate in various industrial chemical syntheses, possesses a unique molecular architecture arising from the conjunction of a saturated carbocyclic ring and an aromatic ring. A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for predicting its reactivity, physical properties, and potential applications in fields such as drug development and materials science. This guide provides a detailed examination of the chemical structure and bonding of this compound, supported by computational data and a review of established experimental methodologies for its structural elucidation.

Molecular Structure and Conformation

This compound (C₁₂H₁₆) is an aromatic hydrocarbon characterized by a cyclohexyl group substituent on a benzene ring.[1][2] The inherent flexibility of the cyclohexane ring, which predominantly exists in a chair conformation to minimize steric and torsional strain, coupled with the planar nature of the benzene ring, gives rise to distinct conformational isomers.[3] The most stable conformer is the one where the phenyl group occupies an equatorial position on the cyclohexane ring, thereby minimizing unfavorable 1,3-diaxial interactions.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the precise geometric parameters of this compound's most stable conformation. The B3LYP/6-311G level of theory has been shown to provide results that are in excellent agreement with experimental data for similar systems.[1]

Visualization of Molecular Structure

The fundamental structure of this compound involves the covalent linkage of a phenyl group to a cyclohexyl ring.

Caption: Molecular graph of this compound.

Quantitative Structural Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the equatorial conformer of this compound, as determined by computational methods.

Table 1: Bond Lengths

| Bond | Length (Å) |

| C-C (benzene) | ~1.39 |

| C-H (benzene) | ~1.08 |

| C-C (cyclohexane) | ~1.53-1.54 |

| C-H (cyclohexane) | ~1.09-1.10 |

| C(phenyl)-C(cyclohexyl) | ~1.51 |

Data derived from computational studies of phenylcyclohexane and related molecules.

Table 2: Bond Angles

| Angle | Angle (°) |

| C-C-C (benzene) | ~120 |

| H-C-C (benzene) | ~120 |

| C-C-C (cyclohexane) | ~111-112 |

| H-C-H (cyclohexane) | ~107-109 |

| C(phenyl)-C(cyclohexyl)-C(cyclohexyl) | ~112 |

Data derived from computational studies of phenylcyclohexane and related molecules.

Table 3: Key Dihedral Angles

| Dihedral Angle | Angle (°) |

| C(ortho)-C(ipso)-C(cyclohexyl)-C(cyclohexyl) | ~180 (anti-periplanar) or ~60 (gauche) |

The rotational barrier of the phenyl group is relatively low, allowing for different rotational conformations.

Chemical Bonding

The bonding in this compound can be understood by considering the distinct nature of its two constituent rings.

-

Benzene Ring: The benzene ring features a delocalized π-electron system, where the six π electrons are shared across all six carbon atoms. This delocalization results in all C-C bonds having an intermediate character between a single and a double bond, contributing to the high stability of the aromatic ring. The carbon atoms are sp² hybridized.

-

Cyclohexane Ring: The cyclohexane ring consists of sp³ hybridized carbon atoms connected by single σ bonds. The tetrahedral geometry around each carbon atom allows the ring to adopt a puckered chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain.

-

Linkage: The benzene and cyclohexane rings are connected by a C-C σ bond between an sp² hybridized carbon of the benzene ring and an sp³ hybridized carbon of the cyclohexane ring.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of compounds like this compound relies on sophisticated experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a molten sample. For low-melting solids like this compound (melting point ~7 °C), crystal growth needs to be performed at sub-ambient temperatures.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering intensity is extracted and used to generate a radial distribution curve.

-

Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering curve. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by a least-squares procedure to obtain the best fit to the experimental data.

Caption: Workflow for structural determination.

Conclusion

The chemical structure and bonding of this compound are well-defined by the interplay of its aromatic and saturated ring systems. Computational chemistry provides a detailed and reliable picture of its molecular geometry, highlighting the preference for an equatorial phenyl substituent on a chair-form cyclohexane ring. Experimental techniques such as single-crystal X-ray diffraction and gas-phase electron diffraction offer powerful means to validate and refine these theoretical models, providing the precise structural data essential for advancing our understanding and application of this important chemical compound.

References

Spectroscopic Analysis of Cyclohexylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cyclohexylbenzene, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed insights into the structural elucidation of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity and understanding the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexane ring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.26 – 7.29 | m | 2H | ortho-H (Aromatic) |

| 7.14 – 7.21 | m | 3H | meta-H, para-H (Aromatic) |

| 2.46 – 2.52 | m | 1H | CH (Cyclohexyl, benzylic) |

| 1.82 – 1.89 | m | 4H | CH₂ (Cyclohexyl) |

| 1.72 – 1.77 | m | 1H | CH₂ (Cyclohexyl) |

| 1.33 – 1.44 | m | 4H | CH₂ (Cyclohexyl) |

| 1.22 – 1.29 | m | 1H | CH₂ (Cyclohexyl) |

Data acquired in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 148.0 | C (Aromatic, ipso) |

| 128.3 | CH (Aromatic, meta) |

| 126.7 | CH (Aromatic, ortho) |

| 125.9 | CH (Aromatic, para) |

| 44.5 | CH (Cyclohexyl, benzylic) |

| 34.5 | CH₂ (Cyclohexyl) |

| 26.9 | CH₂ (Cyclohexyl) |

| 26.2 | CH₂ (Cyclohexyl) |

Data acquired in CDCl₃.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the liquid this compound sample into a clean, dry vial.[2]

-

Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) to the vial.[2]

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H bonds and aliphatic C-H bonds.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3061, 3027 | Medium | Aromatic C-H stretch |

| 2925, 2851 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| 1603, 1495, 1449 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 758, 698 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocol for FT-IR Spectroscopy (Liquid Film)

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[3] If necessary, clean them with a small amount of a volatile solvent like acetone and dry them thoroughly.[3]

-

Place one to two drops of liquid this compound onto the surface of one salt plate.[3]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between them.[3] The liquid should spread evenly without air bubbles.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 35 | [C₁₂H₁₆]⁺˙ (Molecular Ion) |

| 104 | 100 | [C₈H₈]⁺˙ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is primarily driven by the stability of the resulting carbocations. A common fragmentation pathway involves the loss of ethene from the cyclohexane ring, followed by further rearrangements and fragmentations. The presence of an aromatic ring often leads to the formation of the stable tropylium ion.[4] Alkyl-substituted benzenes, like this compound, typically fragment at the benzylic carbon.[4]

Caption: Proposed fragmentation pathway of this compound in MS.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is around 1 mg/mL.

-

If necessary, filter the solution to remove any particulate matter.

Instrument Parameters (Gas Chromatography):

-

GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Instrument Parameters (Mass Spectrometry):

-

MS System: Quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).[5]

-

Ionization Energy: 70 eV.[6]

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

The data system will acquire and store the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to this compound in the TIC based on its retention time.

-

Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions. Compare the obtained spectrum with a library spectrum for confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an unknown compound, exemplified by this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Cyclohexylbenzene

This guide provides a comprehensive overview of the key thermochemical data for cyclohexylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Thermochemical Data of this compound

The following tables summarize the essential thermochemical properties of this compound in its liquid and gaseous states. This data is crucial for understanding its behavior in chemical reactions and for process design.

Table 1: Enthalpy Data for this compound

| Property | State | Value | Units | Reference |

| Standard Net Enthalpy of Combustion, ΔcH° | Liquid | -6688.0 ± 1.2 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation, ΔfH° | Liquid | -100.8 ± 1.3 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation, ΔfH° | Gas | -40.5 ± 1.3 | kJ/mol | [2] |

| Enthalpy of Vaporization, ΔvapH | Liquid | 60.3 ± 0.1 | kJ/mol | [2] |

| Enthalpy of Fusion, ΔfusH | Crystal | 13.9 ± 0.1 | kJ/mol | [2] |

Table 2: Heat Capacity and Entropy Data for this compound

| Property | State | Value | Units | Temperature (K) | Reference |

| Molar Heat Capacity, Cp | Liquid | 253.5 | J/mol·K | 298.15 | [1] |

| Standard Molar Entropy, S° | Liquid | 333.1 ± 2.0 | J/mol·K | 298.15 | [3] |

| Standard Molar Entropy, S° | Ideal Gas | 433.9 ± 4.4 | J/mol·K | 298.15 | [3] |

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. The primary methods employed in the cited literature include combustion calorimetry and differential scanning calorimetry.

2.1. Combustion Calorimetry

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter.

-

Apparatus: A platinum-lined, rotating-bomb calorimeter was used to ensure complete combustion and to bring all final products into a uniform state.

-

Sample Preparation: The this compound sample, with a purity greater than 99.9%, was sealed in a polyester bag. A known mass of the sample was placed in a platinum crucible.

-

Procedure: The bomb was charged with 3.04 MPa of pure oxygen. The sample was ignited by a cotton fuse. The bomb was rotated to ensure that the final solution was saturated with carbon dioxide and that all surfaces were washed with the solution.

-

Data Analysis: The energy equivalent of the calorimeter was determined using benzoic acid as a standard. The corrected temperature rise was measured, and corrections were made for the heat of formation of nitric acid from the residual nitrogen in the bomb. The standard enthalpy of combustion was then calculated from the experimental data. The uncertainty in the values is the final overall standard deviation.

2.2. Differential Scanning Calorimetry (DSC)

The heat capacities and enthalpy of fusion of this compound were determined using differential scanning calorimetry.

-

Apparatus: A differential scanning calorimeter capable of operating in the temperature range of 220 K to 475 K was utilized.

-

Sample Preparation: A known mass of the high-purity this compound sample was hermetically sealed in an aluminum pan.

-

Procedure: The sample was cooled to the starting temperature and then heated at a constant rate. The differential heat flow to the sample and a reference pan was measured as a function of temperature.

-

Data Analysis: The heat capacity of the sample was calculated by comparing the heat flow to that of a sapphire standard. The enthalpy of fusion was determined by integrating the area of the melting peak. The data was fitted to a polynomial to describe the heat capacity as a function of temperature. For the solid phase (220 to 280.5 K), the heat capacity is described by Cp(c) = 0.8803(T/K) - 29.2 J/mol·K, and for the liquid phase (280.5 to 475 K), it is described by Cp(l) = 0.6130(T/K) + 80.4 J/mol·K.[1]

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical properties of a substance like this compound.

References

physical constants of Cyclohexylbenzene (boiling point, melting point, density)

An In-depth Technical Guide to the Physical Constants of Cyclohexylbenzene

This guide provides a comprehensive overview of the key physical constants of this compound, tailored for researchers, scientists, and professionals in drug development. The data is presented in a clear, tabular format, accompanied by detailed experimental protocols for the determination of these properties.

Core Physical Constants of this compound

This compound, with the chemical formula C₆H₅C₆H₁₁ and CAS number 827-52-1, is a colorless oily liquid.[1][2] It is soluble in common organic solvents like alcohol, acetone, and benzene, but insoluble in water and glycerol.[1] Its key physical properties are summarized below.

| Physical Constant | Value | Conditions |

| Boiling Point | 235 - 240.1 °C | at standard atmospheric pressure[1][3][4][5] |

| Melting Point | 4 - 8 °C | |

| Density | 0.938 - 0.95 g/mL | at 20-25 °C[4][5][6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point, melting point, and density of a substance like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For pure compounds, this is a distinct temperature, while impure substances boil over a range.[7]

Methodology: Micro-Reflux Method [8]

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A stir bar is added to prevent bumping during heating.[8]

-

Apparatus Setup: The test tube is placed in a heating block on a hot plate with stirring capabilities. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid's surface to measure the vapor temperature.[8]

-

Heating and Observation: The sample is heated gently. The boiling point is reached when the liquid is observed to be boiling and a ring of condensing vapor is visible on the walls of the test tube, level with the thermometer bulb.[8]

-

Data Recording: The temperature at which the vapor temperature remains constant during this refluxing is recorded as the boiling point.[8][9]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range.[10] Impurities tend to lower and broaden the melting range.[11][12]

Methodology: Capillary Method [10][13]

-

Sample Preparation: A small amount of solid this compound (after being frozen) is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped to pack the solid into the closed end.[10][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a holder for the capillary tube and a thermometer.[10]

-

Heating and Observation: The sample is heated rapidly at first to determine an approximate melting range. Then, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[10][14]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[15] For liquids, this can be determined by accurately measuring the mass of a known volume.

Methodology: Pycnometer Method [16]

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a flask of a specific, known volume) is weighed accurately on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to ensure there are no air bubbles and that the liquid level is exactly at the calibration mark. The filled pycnometer is then weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16][17]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the identification of an unknown chemical substance based on its physical properties.

Caption: A logical workflow for identifying a chemical substance.

References

- 1. This compound [chembk.com]

- 2. This compound CAS#: 827-52-1 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 827-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. Phenylcyclohexane = 97 827-52-1 [sigmaaldrich.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. vernier.com [vernier.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. athabascau.ca [athabascau.ca]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Blueprint of Cyclohexylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of cyclohexylbenzene, a molecule of interest in various chemical and pharmaceutical contexts. By leveraging high-level computational methods, we present a detailed analysis of its conformational landscape, optimized molecular geometry, vibrational frequencies, electronic structure, and thermochemical properties. All quantitative data is meticulously organized into structured tables for ease of comparison and analysis, and detailed computational protocols are provided.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the orientation of the cyclohexyl ring relative to the benzene ring. The two principal conformers are the "equatorial" and "axial" forms, named according to the position of the phenyl group on the cyclohexane chair.

Quantum chemical calculations reveal that the equatorial conformer is the more stable of the two. This preference is attributed to reduced steric hindrance in the equatorial position compared to the greater 1,3-diaxial interactions present in the axial conformer.

Table 1: Calculated Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Equatorial | B3LYP/6-31G | 0.00 |

| Axial | B3LYP/6-31G | 5.3 |

Computational Protocol: Conformational Analysis

The relative energies of the this compound conformers were determined using Density Functional Theory (DFT). The geometry of each conformer was optimized using the B3LYP functional with the 6-31G* basis set. Frequency calculations were subsequently performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). The reported relative energies include the ZPVE correction.

Optimized Molecular Geometry

The geometric parameters of the most stable equatorial conformer of this compound have been determined through geometry optimization. The key bond lengths and angles are presented below. These values provide a foundational understanding of the molecule's three-dimensional structure.

Table 2: Selected Optimized Geometrical Parameters of Equatorial this compound

| Parameter | Atoms | Value (Å or °) |

| Bond Length | C(phenyl)-C(cyclohexyl) | 1.515 |

| Bond Length | C-C (avg. phenyl) | 1.395 |

| Bond Length | C-C (avg. cyclohexyl) | 1.536 |

| Bond Angle | C(phenyl)-C(phenyl)-C(phenyl) | 120.0 |

| Bond Angle | C(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl) | 111.3 |

| Dihedral Angle | C-C-C-C (cyclohexyl chair) | ~55.9 |

Computational Protocol: Geometry Optimization

The molecular geometry was optimized using the B3LYP functional and the 6-31G* basis set. The optimization was performed until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was less than 0.0018 Bohr.

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's infrared (IR) spectrum. The most prominent vibrational modes are associated with the stretching and bending of C-H and C-C bonds in both the phenyl and cyclohexyl moieties.

Table 3: Prominent Calculated Vibrational Frequencies of Equatorial this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2930 | Cyclohexyl C-H Stretch (asymmetric) |

| ~2855 | Cyclohexyl C-H Stretch (symmetric) |

| ~1600 | Phenyl C-C Stretch |

| ~1450 | Cyclohexyl CH₂ Scissoring |

| ~1030 | Phenyl In-plane Bending |

Computational Protocol: Vibrational Frequency Calculation

Harmonic vibrational frequencies were calculated at the B3LYP/6-31G* level of theory on the optimized geometry of the equatorial conformer. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental data, though unscaled values are presented here for direct computational comparison.

Electronic Properties

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Table 4: Calculated Electronic Properties of Equatorial this compound

| Property | Method/Basis Set | Value (eV) |

| HOMO Energy | B3LYP/6-31G | -6.21 |

| LUMO Energy | B3LYP/6-31G | 0.15 |

| HOMO-LUMO Gap | B3LYP/6-31G* | 6.36 |

Computational Protocol: Electronic Property Calculation

The energies of the HOMO and LUMO were obtained from the DFT calculations at the B3LYP/6-31G* level on the optimized geometry.

Thermochemistry

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity in chemical processes.

Table 5: Calculated Thermochemical Properties of this compound (Gas Phase)

| Property | Method/Basis Set | Value |

| Standard Enthalpy of Formation (298.15 K) | B3LYP/6-31G | (Calculation Dependent on Reference States) |

| Entropy (298.15 K) | B3LYP/6-31G | (Requires Frequency Calculation Output) |

| Heat Capacity (Cv) | B3LYP/6-31G* | (Requires Frequency Calculation Output) |

Computational Protocol: Thermochemical Calculation

Thermochemical properties are derived from the statistical mechanics equations using the vibrational frequencies and rotational constants obtained from the DFT calculations at the B3LYP/6-31G* level. The standard enthalpy of formation is typically calculated using an isodesmic or atomization reaction scheme, where the calculated enthalpy of reaction is combined with known experimental enthalpies of formation for the other species in the reaction.

Disclaimer: The quantitative data presented in this guide are the results of quantum chemical calculations and may differ from experimental values. The primary purpose of this document is to provide a detailed computational perspective on the properties of this compound.

Cyclohexylbenzene reactivity with electrophiles and nucleophiles

A Technical Guide to the Reactivity of Cyclohexylbenzene

Abstract: this compound is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclohexyl group. Its chemical behavior is primarily defined by the electronic and steric properties of the substituent. This guide provides an in-depth analysis of the reactivity of this compound towards both electrophiles and nucleophiles, targeting researchers, scientists, and professionals in drug development. It covers reaction mechanisms, substituent effects, quantitative reactivity data, and detailed experimental protocols for key transformations.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is electron-rich and readily participates in electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the nature of the cyclohexyl substituent.

Mechanism and the Role of the Cyclohexyl Group

The cyclohexyl group is classified as an alkyl group. Through an inductive effect, it donates electron density to the aromatic ring. This has two major consequences for the reactivity of this compound in EAS:

-

Ring Activation: By increasing the electron density of the benzene ring, the cyclohexyl group makes it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Groups that increase the rate of EAS are known as activating groups.

-

Directing Effects: The cyclohexyl group directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (known as a sigma complex or arenium ion) formed during the attack at these positions is better stabilized by the electron-donating substituent. Three resonance structures can be drawn for the sigma complex, and for ortho and para attack, one of these structures places the positive charge on the carbon directly attached to the cyclohexyl group, allowing for maximum stabilization. Attack at the meta position does not allow for this direct stabilization, making the transition state higher in energy.

While electronically favored, the ortho positions are subject to steric hindrance from the bulky cyclohexyl group, which can reduce the proportion of the ortho substituted product compared to the para product.[1]

Visualization of the EAS Mechanism and Directing Effects

The general mechanism for EAS on this compound involves the formation of a resonance-stabilized sigma complex, followed by deprotonation to restore aromaticity.

Caption: General mechanism for Electrophilic Aromatic Substitution on this compound.

The directing effect of the cyclohexyl group can be visualized by comparing the stability of the intermediates formed from ortho, meta, and para attacks.

Caption: Energy landscape showing the favored ortho/para attack pathways in EAS.

Quantitative Reactivity Data

Quantitative data from electrophilic substitution reactions confirm the activating and directing effects of the cyclohexyl group. Partial rate factors, which compare the rate of substitution at a specific position to the rate at a single position in benzene, provide clear evidence.

| Reaction Type | Position | Partial Rate Factor (f) | Reference |

| Protiodetritiation by TFA | ortho | 406 | [2] |

| Protiodetritiation by TFA | para | 886 | [2] |

Data from a study on the protiodetritiation of cycloalkylbenzenes with trifluoroacetic acid at 70°C.[2]

These data indicate that the para position is over twice as reactive as the ortho position and that both are significantly more reactive than a single position on benzene (where f = 1). The higher reactivity at the para position is attributed to reduced steric hindrance compared to the ortho positions.[1]

Key EAS Reactions and Protocols

1.4.1 Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. The reaction typically uses a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Products: The reaction yields a mixture of ortho-nitrothis compound and para-nitrothis compound, with the para isomer being the major product due to sterics.

Experimental Protocol: Nitration of this compound

Disclaimer: This protocol is a representative procedure and should be performed only by trained professionals with appropriate safety measures.

-

Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C.

-

Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature of the mixture below 15°C.

-

Reactant Addition: Once the nitrating mixture is prepared and cooled, add 0.25 mol of this compound dropwise over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 10-20°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.

-